molecular formula C12H22O4 B1347105 Diethyl pentylmalonate CAS No. 6065-59-4

Diethyl pentylmalonate

Cat. No. B1347105
Key on ui cas rn: 6065-59-4
M. Wt: 230.3 g/mol
InChI Key: OQFYXOBMUBGANU-UHFFFAOYSA-N
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Patent
US05026879

Procedure details

35 g (0.92 mol) of lithium aluminum hydride was dispersed in 420 cm2 of anhydrous tetrahydrofuran (THF) and 193 g (0.84 mol) of diethyl pentylmalonate was added drop-wise to the dispersion while stirring at a speed to gently reflux the THF. The solution was refluxed and stirred for 3 hours. The product of the reaction was cooled with water and THF containing 10% water was added until the mixture ceased to foam. 500 cm2 of concentrated hydrochloric acid was added. The oily layer was separated and the water layer was extracted three times with 200 cm3 of ether. The oily layer and the ether layers were combined and washed with a saturated aqueous solution of sodium chloride. The ether layer was dried with anhydrous sodium sulfate and boiled to distil off the ether. The residue of the distillation was subjected to vacuum distillation (b.p. 120° C./2 Torrs) to yield 83 g (0.57 mol) of 2-pentylpropane-1,3-diol.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:12]([C:18](OCC)=[O:19])[C:13](OCC)=[O:14])[CH2:8][CH2:9][CH2:10][CH3:11].Cl>O1CCCC1.O>[CH2:7]([CH:12]([CH2:18][OH:19])[CH2:13][OH:14])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
193 g
Type
reactant
Smiles
C(CCCC)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring at a speed
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise to the dispersion
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added until the mixture
CUSTOM
Type
CUSTOM
Details
The oily layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted three times with 200 cm3 of ether
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to distil off the ether
DISTILLATION
Type
DISTILLATION
Details
The residue of the distillation
DISTILLATION
Type
DISTILLATION
Details
was subjected to vacuum distillation (b.p. 120° C./2 Torrs)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.57 mol
AMOUNT: MASS 83 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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